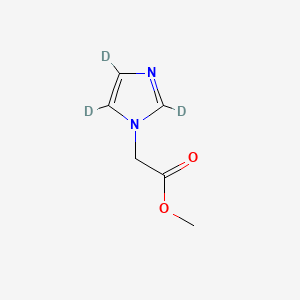

Methyl Imidazol-1-yl-acetate-d3

描述

Methyl Imidazol-1-yl-acetate-d3 is a deuterated derivative of Methyl Imidazol-1-yl-acetate. This compound is characterized by the presence of an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl Imidazol-1-yl-acetate-d3 typically involves the deuteration of Methyl Imidazol-1-yl-acetate. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. The reaction conditions often include the use of deuterated solvents such as deuterated methanol or deuterated chloroform, and the reaction is carried out under an inert atmosphere to prevent the incorporation of non-deuterated hydrogen.

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography. The use of deuterated reagents and solvents is crucial to ensure the incorporation of deuterium atoms.

化学反应分析

Types of Reactions

Methyl Imidazol-1-yl-acetate-d3 undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of imidazole N-oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of alkylated imidazole derivatives.

科学研究应用

Proteomics Research

Methyl Imidazol-1-yl-acetate-d3 is primarily utilized in proteomics , where its isotopic labeling facilitates the study of protein interactions, modifications, and dynamics. The deuterium atoms in this compound enable researchers to trace the compound through complex biological systems without altering the fundamental properties of the molecules involved. This capability is crucial for understanding protein functions and interactions in cellular environments.

Case Study: Protein Interaction Studies

In one study, researchers employed this compound to investigate the binding affinity of proteins involved in cancer pathways. By using molecular docking simulations, they could elucidate how this compound interacts with target proteins, providing insights into its potential therapeutic applications against diseases like cancer .

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor , particularly against sirtuins and histone deacetylases, which are implicated in various diseases including cancer. The structural characteristics of this compound allow it to interact effectively with these enzymes, potentially leading to novel therapeutic strategies.

Case Study: Sirtuin Inhibition

Research has shown that similar imidazole derivatives exhibit inhibitory effects on nuclear sirtuins. These findings suggest that this compound may also possess similar inhibitory properties, warranting further investigation into its efficacy as a cancer treatment .

Drug Development

The compound serves as an important building block in drug development due to its ability to modify biological pathways. Its application in synthesizing other biologically active compounds makes it a versatile tool in medicinal chemistry.

Table: Comparison of Related Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl Imidazole-4-carboxylate | Contains a carboxyl group on the imidazole ring | Exhibits different reactivity due to carboxylic acid functionality |

| Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate | Contains additional aromatic substituents | Demonstrates strong inhibitory effects on sirtuins |

| Imidazole-4-acetic acid | Simple carboxylic acid derivative | Lacks the acetoxy group found in this compound |

In-silico Studies

In-silico studies using molecular dynamics simulations have been performed to explore the interactions of this compound with various target proteins. These studies help determine binding affinities and stability, providing critical data for understanding its therapeutic potential.

Case Study: Molecular Docking Analysis

A comprehensive analysis involving molecular docking simulations revealed that this compound has a high binding affinity for specific proteins involved in metabolic pathways. This suggests its potential role as a modulator in metabolic diseases .

作用机制

The mechanism of action of Methyl Imidazol-1-yl-acetate-d3 involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, participate in hydrogen bonding, and act as a nucleophile in various biochemical reactions. These interactions influence the compound’s biological activity and its role in metabolic pathways.

相似化合物的比较

Similar Compounds

Methyl Imidazol-1-yl-acetate: The non-deuterated version of the compound.

Imidazole: The parent compound with a similar heterocyclic structure.

Methyl Imidazol-2-yl-acetate: A positional isomer with the imidazole ring attached at a different position.

Uniqueness

Methyl Imidazol-1-yl-acetate-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. The deuterium atoms also reduce the compound’s reactivity, making it a valuable tool in studying reaction mechanisms and metabolic pathways without interference from hydrogen exchange.

生物活性

Methyl Imidazol-1-yl-acetate-d3 is a deuterated derivative of imidazole, which has garnered attention for its biological activities, particularly in medicinal chemistry and metabolic studies. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound is characterized by the presence of a methyl group attached to the imidazole ring, which influences its chemical reactivity and biological interactions. The compound can participate in various biochemical reactions due to the unique properties of the imidazole moiety, such as:

- Coordination with Metal Ions : The imidazole ring can coordinate with metal ions, which is crucial for enzyme catalysis and other biological processes.

- Hydrogen Bonding : Its ability to form hydrogen bonds allows it to interact with biomolecules, potentially influencing metabolic pathways.

- Nucleophilic Activity : The compound acts as a nucleophile in biochemical reactions, facilitating various metabolic transformations.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. Its derivatives have been studied for their effectiveness against various pathogens, demonstrating significant inhibition at low concentrations. For instance, studies have shown that imidazole derivatives can have IC50 values ranging from 80 to 1000 nM against different cancer cell lines, suggesting a broad spectrum of biological activity .

Case Studies

- Anticancer Activity : In a recent study, imidazole derivatives were evaluated for their cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values demonstrating potent activity against A549 and NCI-H460 cell lines. The mechanism involved apoptosis induction and cell cycle arrest, highlighting the therapeutic potential of this compound in cancer treatment .

- Metabolic Studies : this compound has been employed in metabolic studies to trace biochemical pathways involving imidazole derivatives. Its deuterated form serves as an internal standard in NMR spectroscopy, aiding in the understanding of molecular dynamics and interactions within biological systems .

Research Findings

Recent findings indicate that modifications to the imidazole structure can significantly impact its biological activity. For example:

| Compound | IC50 (nM) | Target Cell Line |

|---|---|---|

| Compound 6 | 80-200 | HCT-15, HT29 |

| Compound 7 | 100-200 | HeLa |

| This compound | Varies | NSCLC |

These results emphasize the importance of structure-activity relationships (SAR) in developing effective therapeutic agents based on imidazole derivatives.

属性

IUPAC Name |

methyl 2-(2,4,5-trideuterioimidazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3/i2D,3D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENQOXBTQWXPJA-UHQGOLLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])CC(=O)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662104 | |

| Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185134-32-0 | |

| Record name | Methyl [(~2~H_3_)-1H-imidazol-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。